molecular formula C17H15ClINO3 B5174311 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid

Numéro de catalogue B5174311
Poids moléculaire: 443.7 g/mol
Clé InChI: XGYSGLLEFCOPHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. CI-994 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Applications De Recherche Scientifique

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. In cancer, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents. In neurodegenerative diseases, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. Other potential therapeutic applications of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid include viral infections, cardiovascular diseases, and autoimmune diseases.

Mécanisme D'action

The mechanism of action of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves the inhibition of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This results in various cellular responses, including cell cycle arrest, apoptosis, and differentiation. HDAC inhibition also affects non-histone proteins, leading to changes in protein stability, localization, and function. The specific HDAC isoforms targeted by 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid and their downstream targets are still being investigated.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. These effects include the induction of cell cycle arrest, apoptosis, and differentiation; the inhibition of angiogenesis and metastasis; the modulation of immune responses; and the improvement of cognitive function and neuroinflammation. The specific effects of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid depend on the cell type, disease model, and dosage used.

Avantages Et Limitations Des Expériences En Laboratoire

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has several advantages for lab experiments, including its small size, high purity, and well-established synthesis method. It is also commercially available and has been extensively studied in various cell types and animal models. However, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid also has some limitations, including its low solubility in aqueous solutions, potential off-target effects, and variable potency depending on the HDAC isoforms targeted. These limitations should be taken into account when designing experiments with 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.

Orientations Futures

There are several future directions for the research on 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid. These include:
1. Identification of the specific HDAC isoforms targeted by 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid and their downstream targets.
2. Development of more potent and selective HDAC inhibitors based on the structure of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.
3. Investigation of the potential therapeutic applications of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid in combination with other chemotherapeutic agents or immunotherapies.
4. Evaluation of the pharmacokinetics and toxicity of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid in animal models and clinical trials.
5. Investigation of the role of HDACs in non-cancer diseases and the potential therapeutic applications of HDAC inhibitors in these diseases.
Conclusion
In conclusion, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid is a small molecule inhibitor of HDACs with potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. Its synthesis method has been optimized and improved over the years, and its mechanism of action and biochemical and physiological effects have been extensively studied. 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has several advantages for lab experiments, but also has some limitations that should be taken into account. Future research on 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid should focus on identifying the specific HDAC isoforms targeted, developing more potent and selective HDAC inhibitors, and evaluating its pharmacokinetics and toxicity in animal models and clinical trials.

Méthodes De Synthèse

The synthesis of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves the reaction of 4-chlorobenzylamine with 2-iodobenzoic acid, followed by the coupling of the resulting intermediate with 4-oxobutanoic acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.

Propriétés

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClINO3/c18-13-7-5-11(6-8-13)9-12(10-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,12H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYSGLLEFCOPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.